

# Physical and chemical properties of 4-Piperidin-1-ylbenzene-1,3-diamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzene-1,3-diamine

Cat. No.: B2979664

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## An In-depth Technical Guide on the Physicochemical Properties and Synthetic Strategy of 4-Piperidin-1-ylbenzene-1,3-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the physical and chemical properties of **4-Piperidin-1-ylbenzene-1,3-diamine**. It is important to note that publicly available experimental data for this specific chemical entity is exceptionally limited. Consequently, this guide provides the available information and supplements it with data on structurally related compounds to offer a comparative context. A plausible synthetic route is proposed based on established chemical principles for analogous structures.

## Introduction

**4-Piperidin-1-ylbenzene-1,3-diamine** is a substituted aromatic diamine featuring a piperidine ring attached to the 4-position of a 1,3-diaminobenzene core. The constituent moieties, piperidine and phenylenediamine, are prevalent scaffolds in medicinal chemistry, suggesting the potential for this compound to be of interest in drug discovery and materials science. Phenylenediamines are known precursors to a range of biologically active molecules and polymers, while the piperidine ring is a common feature in many approved pharmaceuticals, often contributing to improved solubility and pharmacokinetic profiles.

This document aims to provide a comprehensive overview of the known characteristics of **4-Piperidin-1-ylbenzene-1,3-diamine** and to infer its potential properties and synthetic pathways by examining closely related analogues.

## Core Physicochemical Properties

Direct experimental data for **4-Piperidin-1-ylbenzene-1,3-diamine** is scarce. The primary available information is its molecular formula and weight.

Property	Value	Source
IUPAC Name	4-(Piperidin-1-yl)benzene-1,3-diamine	-
Synonyms	4-(1-Piperidiny)-1,3-benzenediamine, 4-(Piperidin-1-yl)-m-phenylenediamine	-
CAS Number	Not available	-
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>	[1]
Molecular Weight	191.27 g/mol	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

## Comparative Physicochemical Data of Related Compounds

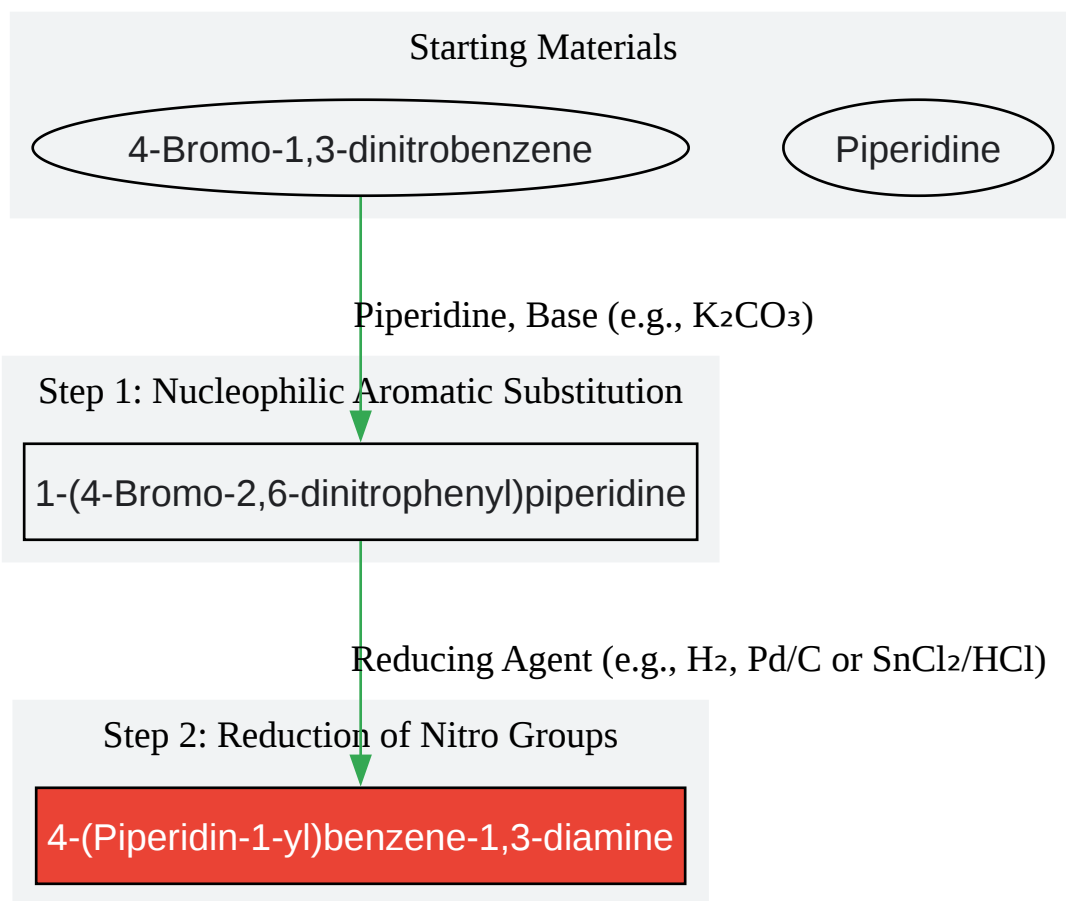
To provide a contextual understanding of the potential properties of **4-Piperidin-1-ylbenzene-1,3-diamine**, the following table summarizes the available data for structurally similar compounds.

Property	4-(Piperidin-1-yl)benzene-1,2-diamine[2]	4,6-Di(piperidin-1-yl)benzene-1,3-diamine[3]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>	C <sub>16</sub> H <sub>26</sub> N <sub>4</sub>
Molecular Weight	191.27 g/mol	274.40 g/mol
CAS Number	Not available	5180-30-3
Boiling Point	Not available	527 °C at 760 mmHg
Density	Not available	1.15 g/cm <sup>3</sup>
Flash Point	Not available	327 °C
Refractive Index	Not available	1.625
LogP (Predicted)	1.6	1.32

## Proposed Synthetic Route and Experimental Protocol

The synthesis of **4-Piperidin-1-ylbenzene-1,3-diamine** is not explicitly described in the available literature. However, a plausible and efficient method for its preparation would be the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines.[3][4][5][6]

A potential synthetic pathway is outlined below:



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A proposed two-step synthesis of 4-(Piperidin-1-yl)benzene-1,3-diamine.

## Generalized Experimental Protocol (Adapted from Buchwald-Hartwig Amination Principles)

Materials:

- 4-Halo-1,3-dinitrobenzene (e.g., 4-Bromo-1,3-dinitrobenzene)
- Piperidine
- Palladium catalyst (e.g.,  $Pd_2(dba)_3$ )
- Phosphine ligand (e.g., Xantphos)

- Strong base (e.g., Sodium tert-butoxide)
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
- Reducing agent (e.g., Tin(II) chloride dihydrate or H<sub>2</sub> gas with a Palladium catalyst)
- Hydrochloric acid (for reduction with SnCl<sub>2</sub>)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

#### Step 1: Synthesis of 1-(4-Halo-2,6-dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution

- To an oven-dried reaction vessel, add 4-halo-1,3-dinitrobenzene (1 equivalent), a suitable base such as potassium carbonate (2-3 equivalents), and a polar aprotic solvent (e.g., DMF or DMSO).
- Add piperidine (1.1-1.2 equivalents) to the mixture.
- Heat the reaction mixture with stirring, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 1-(4-halo-2,6-dinitrophenyl)piperidine.

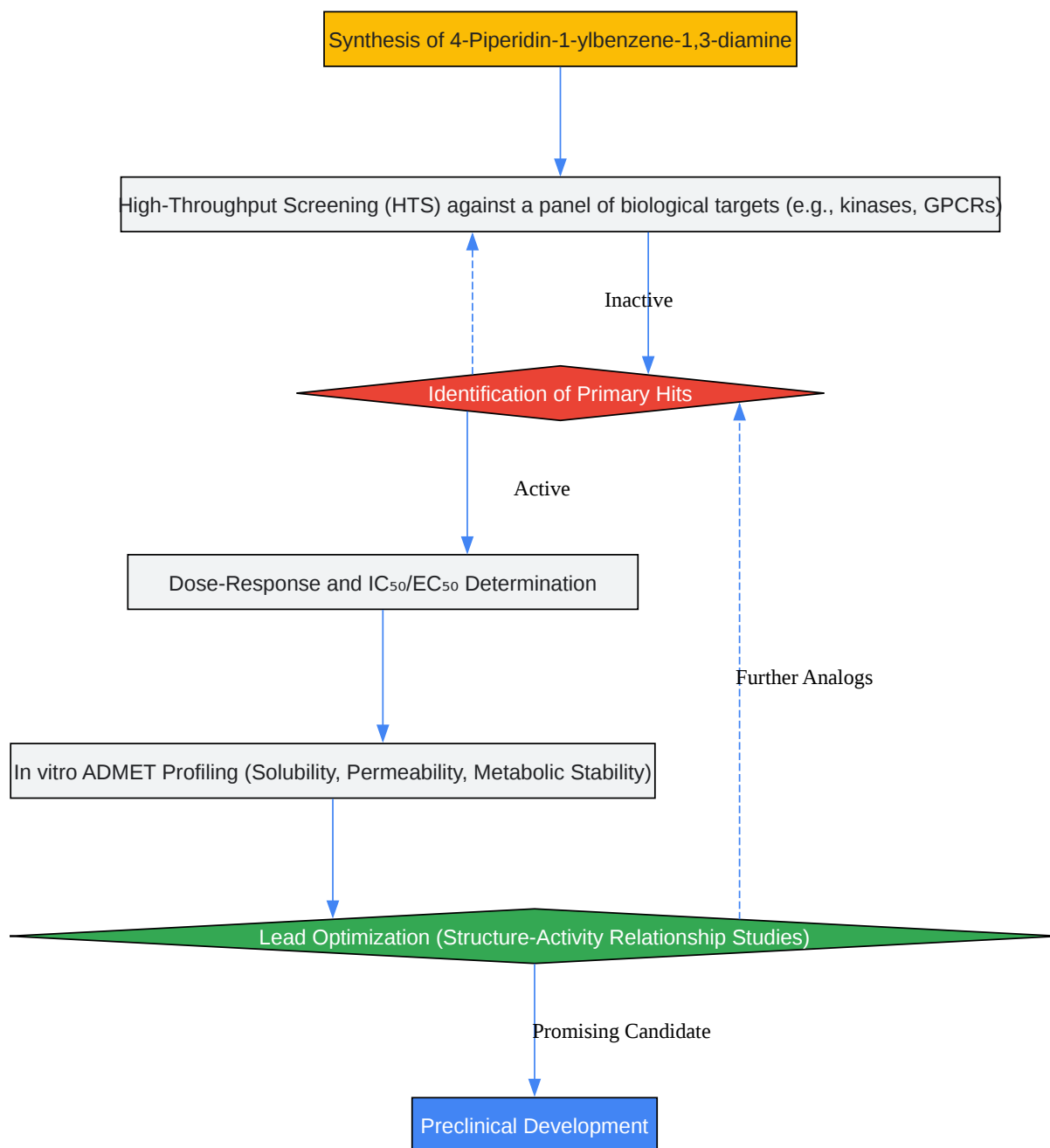
#### Step 2: Reduction of the Nitro Groups

- Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
- For catalytic hydrogenation: Add a palladium on carbon catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring until the reaction is complete as monitored by TLC.
- Alternative for Tin Reduction: Add Tin(II) chloride dihydrate (excess, e.g., 6-8 equivalents) and concentrated hydrochloric acid. Heat the mixture, monitoring by TLC.
- After completion of the reduction, filter the catalyst (for hydrogenation) or neutralize the acidic solution with a base (e.g., NaOH) until basic pH is achieved (for tin reduction).
- Extract the product into an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain **4-Piperidin-1-ylbenzene-1,3-diamine**.

## Potential Applications in Drug Discovery

While no specific biological activities have been reported for **4-Piperidin-1-ylbenzene-1,3-diamine**, its structural motifs are present in a wide array of pharmacologically active compounds. The piperidine moiety is known to improve physicochemical properties and can be a key pharmacophore in various drug classes. Phenylenediamine derivatives have been investigated for a range of activities, including as kinase inhibitors and antimicrobial agents.

A logical workflow for the initial screening of this compound in a drug discovery context could be as follows:



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A logical workflow for the initial screening of a novel compound.

## Conclusion

**4-Piperidin-1-ylbenzene-1,3-diamine** represents a chemical entity with potential for further investigation in both medicinal chemistry and materials science, owing to its constituent structural motifs. The significant lack of available experimental data highlights an opportunity for foundational research into its synthesis and characterization. The proposed synthetic route via Buchwald-Hartwig amination or nucleophilic aromatic substitution followed by reduction offers a viable starting point for obtaining this compound for future studies. Further research is warranted to fully elucidate the physicochemical properties and potential biological activities of this and related substituted phenylenediamines.

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### Contact

Address: 3281 E Guasti Rd

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